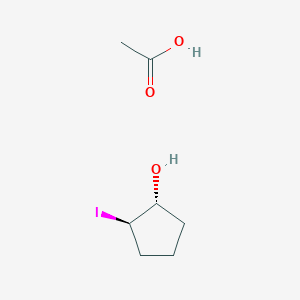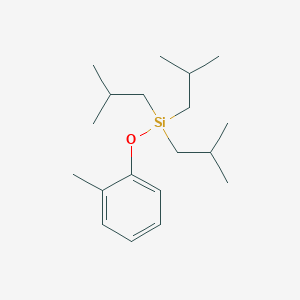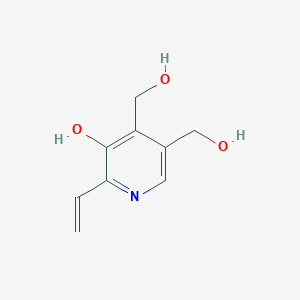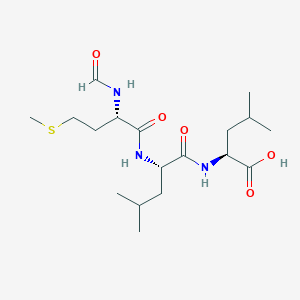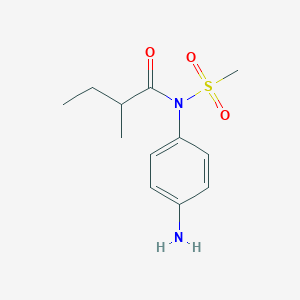
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is a chemical compound with a complex structure that includes an amide group, an aromatic amine, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- typically involves multiple steps. One common method starts with the preparation of the intermediate 4-aminophenyl butanamide. This intermediate is then subjected to methylation and sulfonylation reactions to introduce the methyl and methylsulfonyl groups, respectively. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide or sulfonyl groups.
Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism by which Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-aminophenyl)butanamide
- N-(4-nitrophenyl)butanamide
- N-(3-aminophenyl)butanamide
Uniqueness
Butanamide, N-(4-aminophenyl)-2-methyl-N-(methylsulfonyl)- is unique due to the presence of both the methyl and methylsulfonyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes the compound valuable for specialized applications in research and industry.
Propiedades
Número CAS |
61068-64-2 |
|---|---|
Fórmula molecular |
C12H18N2O3S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
N-(4-aminophenyl)-2-methyl-N-methylsulfonylbutanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)12(15)14(18(3,16)17)11-7-5-10(13)6-8-11/h5-9H,4,13H2,1-3H3 |
Clave InChI |
QTASYLGVRVLRJH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)


